molecular formula C20H24N2O4 B2363150 N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide CAS No. 898420-44-5

N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

Cat. No. B2363150
CAS RN: 898420-44-5
M. Wt: 356.422
InChI Key: UQAQSCCWCVNWGQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide, also known as Compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and survival. In inflammation research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a role in the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in neuronal survival and function.
Biochemical and Physiological Effects:
N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In inflammation research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to protect against neuronal cell death, reduce oxidative stress, and improve cognitive function.

Advantages And Limitations For Lab Experiments

N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various scientific research studies, indicating its potential therapeutic applications. Another advantage is that it has been synthesized using a unique method, which has been optimized for high yield and purity. One of the limitations is that the mechanism of action of N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that more research is needed to determine the safety and efficacy of N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 in humans.

Future Directions

There are several future directions for the research on N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1. One future direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another future direction is to conduct preclinical and clinical trials to determine its safety and efficacy in humans. Additionally, more research is needed to determine the optimal dosage and administration of N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 for its potential therapeutic applications. Finally, further research is needed to explore the potential of N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 in other therapeutic areas, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide, also known as N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1, is a novel small molecule compound that has shown promising results in various scientific research studies. It has been synthesized using a unique method and has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Although more research is needed to determine its safety and efficacy in humans, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has several advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been synthesized using a multistep process that involves the reaction of tert-butyl 2-bromoacetate with 2,3-dihydroindole to form tert-butyl 2-(2,3-dihydroindol-1-yl)acetate. This intermediate is then reacted with 6-(chloromethyl)-4-oxypyran-3-ol to form N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1. The synthesis method used for N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 is unique and has been optimized for high yield and purity.

Scientific Research Applications

N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide 1 has been shown to protect against neuronal cell death and improve cognitive function.

properties

IUPAC Name

N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)21-19(24)13-26-18-12-25-15(10-17(18)23)11-22-9-8-14-6-4-5-7-16(14)22/h4-7,10,12H,8-9,11,13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQSCCWCVNWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

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